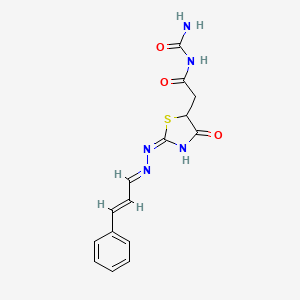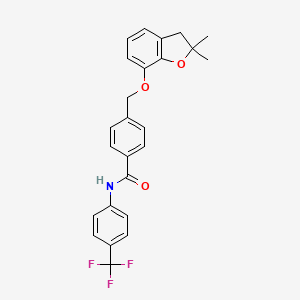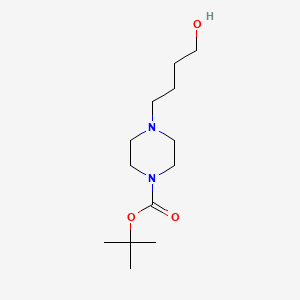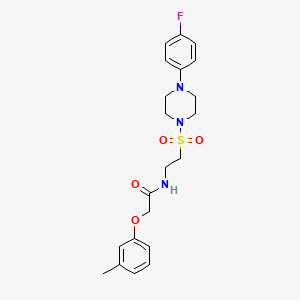![molecular formula C24H18FNO2 B2681736 1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 904450-68-6](/img/structure/B2681736.png)
1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one” is a synthetic compound that belongs to the quinolinone family . It has a molecular formula of C24H19FN2O2 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The presence of the fluorophenyl and methylbenzoyl groups contribute to its unique properties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.4 g/mol . It has a computed XLogP3-AA value of 4.9, suggesting it is relatively hydrophobic . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has a topological polar surface area of 50.3 Ų .Applications De Recherche Scientifique
Fluorophores in Biochemistry and Medicine
Quinoline derivatives, including those with structural similarities to "1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one," are recognized for their efficiency as fluorophores. These compounds are extensively used in biochemistry and medicine for the study of various biological systems. The search for new, more sensitive, and selective compounds is ongoing, highlighting the importance of quinoline derivatives in enhancing fluorescence-based techniques for studying DNA and other biological molecules (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Applications
Some quinoline derivatives exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study on 8-chloroquinolone, structurally related to quinoline derivatives, showed significant potency against clinical isolates, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus, suggesting a potential application in developing new antibacterial agents (Kuramoto et al., 2003).
Optical and Electronic Applications
Quinoline derivatives are also promising for optical and electronic applications due to their unique fluorescence characteristics. A novel green twisted heteroacene based on a quinoline derivative demonstrated a significant HOMO-LUMO bandgap, aligning with experimental data. This suggests applications in the development of new materials for sensors and optoelectronic devices (Li et al., 2012).
Antitumor Agents
Research on quinoline derivatives as antitumor agents has led to the development of compounds showing potent cytotoxic activity against various cancer cell lines. These findings indicate the potential use of quinoline derivatives in cancer therapy, with specific compounds demonstrating inhibitory effects on tumor growth and suggesting mechanisms of action that could be exploited in the design of new anticancer drugs (Chou et al., 2010).
Synthesis and Chemical Reactivity
Quinoline derivatives, including those related to "1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one," serve as key intermediates in the synthesis of complex molecules. Improvements in the synthesis routes of these compounds can enhance the efficiency and yield of drug discoveries, underscoring their importance in medicinal chemistry and pharmaceutical research (Nishimura & Saitoh, 2016).
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO2/c1-16-10-12-17(13-11-16)23(27)20-15-26(14-18-6-2-4-8-21(18)25)22-9-5-3-7-19(22)24(20)28/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPQDVFESYLFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)


![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)



![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)

![6-bromo-N-[(1R)-1-cyanopropyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxamide](/img/structure/B2681669.png)
![2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2681670.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2681675.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2681676.png)